Flumatinib mesylate is a novel, orally bioavailable tyrosine kinase inhibitor (TKI). [] It functions as a potent antineoplastic agent due to its ability to inhibit specific tyrosine kinases. [] This compound is structurally similar to Imatinib Mesylate, another TKI. [] Notably, Flumatinib Mesylate demonstrates a higher selectivity and potency against BCR-ABL1 kinase compared to Imatinib. [] In scientific research, Flumatinib Mesylate serves as a valuable tool for investigating the roles of specific tyrosine kinases in various cellular processes and disease models.
Flumatinib mesylate is a novel compound primarily recognized for its role as a selective inhibitor of the breakpoint cluster region-abelson (BCR-ABL) tyrosine kinase. This compound is particularly significant in the treatment of chronic myeloid leukemia (CML), specifically targeting patients with newly diagnosed chronic phase CML. Flumatinib mesylate has shown promising efficacy and manageable safety profiles in clinical settings, making it an important subject of study within hematology and oncology .
Flumatinib mesylate is derived from the chemical synthesis of flumatinib, which itself is categorized as a small molecule drug. It falls under the classification of tyrosine kinase inhibitors, a class of medications that block the activity of specific enzymes involved in the signaling pathways that promote cell proliferation and survival. The compound is also classified structurally as a pyrimidine derivative, which contributes to its mechanism of action against cancer cells .
The synthesis of flumatinib mesylate involves several steps, starting from 4-methyl-3-(trifluoromethyl) benzonitrile as the initial raw material. The process includes:
The synthesis method emphasizes avoiding genotoxic impurities and optimizing operational simplicity, which are crucial for pharmaceutical manufacturing.
Flumatinib mesylate has a complex molecular structure characterized by its specific functional groups. The molecular formula is , with a molecular weight of approximately 391.39 g/mol. The structure consists of:
This configuration allows for effective binding to the target tyrosine kinases, thus inhibiting their activity .
Flumatinib mesylate undergoes several chemical reactions during its synthesis and metabolism:
These reactions are critical for both the synthesis of flumatinib mesylate and its pharmacological activity within biological systems .
Flumatinib mesylate acts primarily by inhibiting BCR-ABL tyrosine kinase activity. This inhibition disrupts downstream signaling pathways that lead to cell proliferation and survival in cancer cells. Key aspects include:
Data from clinical studies indicate that flumatinib effectively reduces tumor burden in patients with chronic myeloid leukemia by targeting these specific pathways .
These properties are essential for formulation development and ensuring effective delivery in clinical settings .
Flumatinib mesylate is primarily applied in the treatment of chronic myeloid leukemia, particularly for patients who are newly diagnosed or have developed resistance to other therapies. Its use extends beyond oncology as researchers explore potential applications in other malignancies associated with BCR-ABL mutations or related signaling pathways.
Additionally, ongoing studies aim to evaluate its effectiveness in combination therapies and its role in personalized medicine approaches for cancer treatment .
Flumatinib mesylate (C₂₉H₂₉F₃N₈O·CH₄O₃S) is a structurally optimized tyrosine kinase inhibitor featuring a core trifluoromethylbenzamide scaffold. This design incorporates a para-trifluoromethyl group on the benzamide ring, which enhances hydrophobic interactions within the ATP-binding pocket of target kinases [6] [9]. The molecular weight of the free base is 562.59 g/mol, increasing to 658.69 g/mol for the mesylate salt formulation, which improves aqueous solubility (50 mg/mL in water) [6] [7]. The trifluoromethyl group contributes to:
Table 1: Molecular Properties of Flumatinib Mesylate
Property | Value |
---|---|
Molecular Formula (salt) | C₃₀H₃₃F₃N₈O₄S |
Molecular Weight (salt) | 658.69 g/mol |
Crystal System | Monoclinic |
Space Group | P2₁/c |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 12 |
Rotatable Bonds | 8 |
Flumatinib represents a strategic evolution from first-generation inhibitors like imatinib. Key optimizations include:
These modifications confer a 32-58-fold increase in BCR-ABL1 inhibition potency compared to imatinib, while reducing off-target binding [8].
Flumatinib exhibits sub-nanomolar inhibitory activity against native BCR-ABL1 kinase (IC₅₀ = 1.2 nM), making it one of the most potent second-generation inhibitors [3] [7]. Its binding mode involves:
Flumatinib suppresses BCR-ABL1 autophosphorylation and downstream signaling cascades (STAT5 and ERK1/2 phosphorylation) at concentrations ≥1 μM in K562 leukemia cells. At 10 μM, it achieves 98% suppression of BCR-ABL1-dependent proliferation [3].
Table 2: Kinase Inhibition Profile of Flumatinib
Target Kinase | IC₅₀ (nM) | Cellular Function |
---|---|---|
c-Abl (BCR-ABL1) | 1.2 | Leukemogenesis |
PDGFRβ | 307.6 | Stromal proliferation |
c-Kit | 665.5 | Stem cell maintenance |
VEGFR2 | >10,000 | Angiogenesis (negligible inhibition) |
EGFR | >10,000 | Epithelial growth (no inhibition) |
While flumatinib primarily targets BCR-ABL1, it demonstrates moderate inhibition of PDGFRβ (IC₅₀ = 307.6 nM) and c-Kit (IC₅₀ = 665.5 nM) [3] [7]. This ancillary activity is structurally determined by:
Flumatinib uniquely overcomes imatinib-resistant mutations through:
Molecular dynamics simulations confirm flumatinib maintains binding affinity (<2-fold IC₅₀ increase) against 18/26 clinically relevant BCR-ABL1 mutants, outperforming imatinib and nilotinib in resistance profiling [5] [8].
Table 3: Resistance Mutation Profiles of BCR-ABL1 Inhibitors
Mutation | Flumatinib | Imatinib | Dasatinib |
---|---|---|---|
Wild-Type | ++++ (1.2 nM) | +++ (361 nM) | ++++ (0.5 nM) |
F359V | +++ | + | ++++ |
F359C | +++ | + | ++++ |
T315I | + | - | - |
Y253H | +++ | - | +++ |
M351T | ++++ | ++ | ++++ |
(++++ = high potency; + = low potency; - = no inhibition)
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7